(3-Ethylpyrrolidin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-ethylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUSJCOWXGDRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Quaternary 3,3-Disubstituted Pyrrolidine Scaffolds
Executive Summary
The pyrrolidine ring is a privileged pharmacophore, ranking among the top five nitrogen heterocycles in FDA-approved drugs.[1] However, the vast majority of these utilize simple mono-substitution or 2,5-disubstitution. Quaternary 3,3-disubstituted pyrrolidines represent a high-value, under-explored chemical space.
This scaffold offers three distinct competitive advantages in drug discovery:
-
Metabolic Hardening: The C3 position is a primary site for oxidative metabolism (P450-mediated hydroxylation). Quaternary substitution blocks this liability, significantly extending in vivo half-life (
). -
Conformational Locking: The gem-disubstituent effect (Thorpe-Ingold effect) restricts the conformational flexibility of the pyrrolidine ring, reducing the entropic penalty of binding to protein targets.
-
Intellectual Property (IP) Generation: Due to the synthetic difficulty of constructing crowded quaternary centers, this scaffold often falls outside the claims of crowded patent landscapes dominated by simple pyrrolidines.
Part 1: Structural Significance & Medicinal Chemistry Utility[1][2][3][4]
The Gem-Dimethyl and Thorpe-Ingold Effect
In 3,3-disubstituted pyrrolidines, the two substituents at C3 force the ring into a specific "envelope" pucker. This pre-organization is critical for potency. Unlike unsubstituted pyrrolidines, which undergo rapid pseudorotation, the 3,3-scaffold effectively locks the vector of the nitrogen lone pair and the C2/C4 substituents.
-
Impact: Higher affinity for GPCRs and kinases where the binding pocket is narrow or requires a specific vector for the basic nitrogen.
Metabolic Stability Profiling
A common failure mode for pyrrolidine-based drugs is rapid clearance via oxidation at the C3 position.
-
Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen from the most accessible
carbon (C3 or C4). -
Solution: Replacing both C3 hydrogens with alkyl or aryl groups (e.g., 3,3-difluoro, 3,3-dimethyl, or 3-aryl-3-alkyl) eliminates this metabolic soft spot.
Data Summary: Physicochemical Impact
The following table summarizes the shift in properties when moving from a mono-substituted to a quaternary 3,3-disubstituted scaffold.
| Property | 3-Mono-Substituted Pyrrolidine | 3,3-Disubstituted Pyrrolidine (Quaternary) | MedChem Implication |
| C3 Metabolic Stability | Low (High | High (Blocked site) | Improved PK profile; lower dosing frequency. |
| Conformational Entropy | High (Flexible) | Low (Rigidified) | Improved potency (lower |
| Lipophilicity (LogD) | Lower | Higher | Improved membrane permeability; requires monitoring to prevent solubility issues. |
| Synthetic Accessibility | High | Low/Challenging | High barrier to entry; stronger IP position. |
Part 2: Synthetic Strategies (The Core)[5]
Constructing a quaternary center on a five-membered ring is synthetically non-trivial due to steric repulsion. Three primary strategies dominate the modern literature.
Strategic Decision Tree
The choice of method depends on the specific substituents required at the C3 position.
Figure 1: Decision matrix for selecting the optimal synthetic route based on target symmetry and chirality.
Method A: Asymmetric [3+2] Cycloaddition (The "Workhorse")
This is the most versatile method for generating complex, chiral quaternary centers. It involves the reaction of an azomethine ylide (generated in situ) with a 1,1-disubstituted alkene (the dipolarophile).
-
Mechanism: The reaction proceeds via a concerted but asynchronous mechanism. The steric bulk of the 1,1-disubstituted alkene makes the approach difficult, often requiring silver(I) or copper(I) catalysts with bulky chiral ligands (e.g., phosphoramidites or Ferrocenyl ligands) to induce enantioselectivity.
-
Key Challenge: Regioselectivity. Ensuring the quaternary center forms at C3 (beta to nitrogen) rather than C4 depends on the electronic polarization of the alkene.
Method B: Palladium-Catalyzed Carboamination
Developed extensively by Wolfe and others, this method cyclizes
-
Utility: Excellent for 3-aryl-3-alkyl pyrrolidines.
-
Reaction: An aryl halide couples with an internal alkene bearing a pendant amine. The Pd inserts, coordinates the amine, and reductive elimination closes the ring.
Part 3: Detailed Experimental Protocols
Protocol 1: Enantioselective Ag(I)-Catalyzed [3+2] Cycloaddition
Objective: Synthesis of a chiral 3-methyl-3-phenylpyrrolidine-2-carboxylate scaffold. Reference Grounding: Based on methodologies adapted from Org. Lett. (2023) and classic Schreiber/Carrreira protocols for crowded centers.
Reagents
-
Precursor A (Imine): Glycine methyl ester benzophenone imine (1.0 equiv).
-
Precursor B (Dipolarophile):
-Methylstyrene (or Methacrylate derivative) (1.2 equiv). -
Catalyst: AgOAc (3 mol%).
-
Ligand: Chiral Phosphoramidite (e.g., Feringa-type ligand) (3.3 mol%).
-
Base: Cs₂CO₃ (1.2 equiv) or TBD (organic base).
-
Solvent: DCM or Toluene (anhydrous).
Step-by-Step Workflow
-
Catalyst Pre-complexation:
-
In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous DCM (2 mL).
-
Stir at room temperature for 30 minutes to form the active chiral Lewis acid complex.
-
-
Dipole Generation & Addition:
-
Add the Glycine imine (1.0 mmol) and the base (Cs₂CO₃).
-
Critical Step: Cool the reaction mixture to -20°C. Lower temperature improves enantioselectivity (ee) but reduces rate.
-
Add the 1,1-disubstituted alkene (1.2 mmol) dropwise.
-
-
Reaction Monitoring:
-
Stir at -20°C for 12–24 hours.
-
Monitor by TLC (stain with Ninhydrin; pyrrolidines stain yellow/brown). Look for the disappearance of the imine spot.
-
-
Workup & Purification:
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Hydrolysis (Optional but recommended for analysis): Treat the crude imine product with 1N HCl/THF to hydrolyze the benzophenone protecting group, yielding the free amine pyrrolidine salt.
-
Purify via Flash Column Chromatography (SiO₂).[2] Gradient: 0%
5% MeOH in DCM.
-
-
Validation:
-
¹H NMR: Look for the disappearance of the olefinic protons and the appearance of diastereotopic methylene protons at C4.
-
Chiral HPLC: Verify enantiomeric excess (ee) >90%.
-
Part 4: Visualization of the [3+2] Pathway
The following diagram illustrates the mechanistic flow and the critical steric interactions that determine stereochemistry.
Figure 2: Mechanistic pathway of the Ag(I)-catalyzed [3+2] cycloaddition. The catalyst coordinates the ylide, blocking one face to ensure enantioselectivity.
Part 5: Case Study in Drug Discovery
Compound 4m (Antiproliferative Agent) A recent study highlighted the critical role of the quaternary center in pyrrolidine-based anticancer agents.
-
Context: Researchers synthesized a library of multisubstituted pyrrolidines.[1][3][4][5][6]
-
Finding: Compound 4m, containing two quaternary stereogenic centers (aza-QSCs), exhibited potent antiproliferative activity by disturbing mitosis exit.[4]
-
Significance: Analogues lacking the quaternary substitution (mono-substituted) showed significantly reduced potency and metabolic stability, validating the "quaternary advantage."
References
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry, 2023.
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 2018.[7]
-
Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of Organic Chemistry, 2010.
-
Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines. Organic Letters, 2023.
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 2012.[3]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Chiral Pyrrolidine Building Blocks: Scaffolds for 3D Exploration in Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a technical overview and practical insights into the strategic use of novel chiral pyrrolidine building blocks. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its ability to introduce stereochemical complexity and three-dimensional (3D) character into drug candidates.[1][2][3] This guide moves beyond simple enumeration, focusing on the causality behind synthetic choices and the strategic design of these critical building blocks.
The five-membered pyrrolidine ring's significance is rooted in its sp³-hybridized carbons, which allow for a non-planar, puckered conformation.[1][3] This "pseudorotation" enables a more thorough exploration of pharmacophore space compared to flat, aromatic systems, often leading to improved binding affinity and selectivity.[1] The presence of up to four stereogenic centers further enhances its value, making stereocontrolled synthesis a paramount challenge and opportunity in the field.[1]
Core Strategies for Asymmetric Synthesis of Pyrrolidine Scaffolds
The creation of enantiomerically pure pyrrolidines is the foundation upon which their utility is built. Methodologies can be broadly categorized into two main approaches: leveraging the natural chiral pool and employing modern catalytic asymmetric synthesis.
The Chiral Pool Approach: Proline as the Archetypal Starting Point
The non-essential amino acid L-proline, with its inherent chirality, is a frequent and cost-effective starting material for producing a variety of chiral pyrrolidine derivatives.[1][4][5] This approach involves the functionalization of a pre-existing, optically pure cyclic precursor.[4]
Beyond its role as a starting material, proline and its derivatives are renowned as "the simplest enzymes" for their ability to act as bifunctional organocatalysts.[6][] The secondary amine can form nucleophilic enamines or iminium ions, while the carboxylic acid can act as a Brønsted acid, often working in concert to create highly organized transition states that induce high stereoselectivity.[][8] This dual activation is the cornerstone of its success in a multitude of transformations, including:
-
Aldol Reactions: The first proline-catalyzed intermolecular direct asymmetric aldol reaction, reported in 2000, marked a resurgence in organocatalysis.[9][10][11]
-
Mannich Reactions: Proline catalysis enables the stereocontrolled synthesis of functionalized α-amino acids through the reaction of aldehydes, ketones, and imines.[6]
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is efficiently catalyzed by proline derivatives, creating key C-C bonds with high stereocontrol.[9]
The historical significance of this field is anchored by the Hajos–Parrish–Eder–Sauer–Wiechert reaction from 1971, an early example of an enantioselective proline-catalyzed intramolecular aldol reaction that went largely unappreciated for decades.[9][10][11]
Caption: Strategic use of pyrrolidines to generate 3D diversity.
Applications in Medicinal Chemistry: Case Studies
The tangible impact of chiral pyrrolidines is best illustrated by their incorporation into approved pharmaceuticals. The specific stereochemistry of the pyrrolidine ring is often critical for potency and selectivity. [1]
| Drug (Approval Year) | Therapeutic Area | Role of Chiral Pyrrolidine |
|---|---|---|
| Alpelisib (2019) | Breast Cancer | The L-prolinamide fragment is crucial for binding to the PI3Kα enzyme. [12] |
| Vildagliptin | Type 2 Diabetes | The (S)-pyrrolidine-2-carbonitrile core is essential for inhibiting the DPP-4 enzyme. [12] |
| Upadacitinib (2019) | Rheumatoid Arthritis | A chiral pyrrolidine fragment is a key component, synthesized via asymmetric hydrogenation. [13] |
| Daridorexant (2022) | Insomnia | This dual orexin receptor antagonist features a substituted pyrrolidine ring in its core structure. [14][15]|
Field-Proven Experimental Protocols
To ensure this guide is immediately applicable, two detailed, self-validating protocols for the synthesis of chiral pyrrolidines are provided below.
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for synthesizing highly functionalized, enantioenriched pyrrolidines, a method noted for its robustness and high degree of stereocontrol. [16] Objective: To synthesize a 2,5-disubstituted pyrrolidine with high enantioselectivity.
Materials:
-
Glycine iminoester (azomethine ylide precursor)
-
Electron-deficient alkene (e.g., α,β-unsaturated ketone)
-
Copper(I) triflate benzene complex [ (CuOTf)₂·C₆H₆ ]
-
Chiral ligand (e.g., a chiral phosphine or bisoxazoline ligand)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) source (e.g., (CuOTf)₂·C₆H₆, 5 mol%) and the chiral ligand (11 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
Reactant Addition: To the catalyst solution, add the electron-deficient alkene (1.0 mmol, 1.0 equiv).
-
Ylide Precursor Addition: Dissolve the glycine iminoester (1.2 mmol, 1.2 equiv) in the anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes at the desired reaction temperature (e.g., 0 °C or room temperature). The slow addition helps to control the concentration of the reactive ylide.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkene is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Michael Addition
This protocol outlines the synthesis of a γ-nitrocarbonyl compound, a versatile precursor to substituted pyrrolidines, using a diarylprolinol silyl ether catalyst. [9][10] Objective: To perform an enantioselective Michael addition of an aldehyde to a nitroalkene.
Materials:
-
Aldehyde (e.g., Propanal)
-
Nitroalkene (e.g., β-Nitrostyrene)
-
Diarylprolinol silyl ether catalyst (e.g., (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl]pyrrolidine, 5-10 mol%)
-
Acidic co-catalyst (e.g., Benzoic acid, 20 mol%)
-
Solvent (e.g., Chloroform or Toluene)
Step-by-Step Methodology:
-
Setup: To a vial equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.05 mmol, 5 mol%) and the acidic co-catalyst (0.2 mmol, 20 mol%).
-
Reactant Addition: Add the nitroalkene (1.0 mmol, 1.0 equiv) to the vial.
-
Solvent & Nucleophile: Add the solvent (e.g., Toluene, 1.0 mL), followed by the aldehyde (2.0 mmol, 2.0 equiv). The aldehyde is typically used in excess.
-
Reaction: Stir the mixture vigorously at room temperature (or as optimized for the specific substrates) for the required duration (typically 12-48 hours). Monitor the reaction by TLC.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Purify by flash chromatography to isolate the Michael adduct.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (% ee) by chiral HPLC.
-
Causality Note: The bulky diarylprolinol silyl ether catalyst forms a chiral enamine with the aldehyde. The steric hindrance of the catalyst's 3,5-bis(trifluoromethyl)phenyl groups effectively blocks one face of the enamine, forcing the nitroalkene to approach from the less hindered face, resulting in high diastereo- and enantioselectivity. [9][10]The acidic co-catalyst assists in activating the nitroalkene.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]
-
Asymmetric synthesis of novel bioactive pyrrolidines for use in drug discovery. ProQuest. [Link]
-
ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. ResearchGate. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
-
Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC. [Link]
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. RSC Publishing. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Proline organocatalysis. Wikipedia. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. [Link]
-
Peptidomimetics in organic and medicinal chemistry. Western Washington University. [Link]
-
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Kyiv National Taras Shevchenko University. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. [Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 13. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of (3-Ethylpyrrolidin-3-yl)methanol from ethyl cyanoacetate
Application Note: Scalable Synthesis of (3-Ethylpyrrolidin-3-yl)methanol
Strategic Overview
The synthesis of (3-Ethylpyrrolidin-3-yl)methanol represents a classic challenge in medicinal chemistry: constructing a saturated nitrogen heterocycle with a sterically demanding quaternary carbon center. This scaffold is a critical pharmacophore in GPCR modulators (e.g., CCR5 antagonists) and kinase inhibitors, where the 3,3-disubstitution pattern locks the pyrrolidine ring into a specific conformation, enhancing ligand-target binding affinity.
This guide details the "Succinate Route," a robust, four-step protocol starting from inexpensive ethyl cyanoacetate . Unlike routes utilizing hazardous azomethine ylides or expensive noble metal catalysts, this pathway relies on classical enolate chemistry and heterogeneous catalysis, making it highly scalable and cost-effective.
The Core Logic:
-
Sequential Alkylation: Establishes the quaternary carbon using thermodynamic control.
-
Reductive Cyclization: A "self-validating" step where ring closure only occurs upon successful nitrile reduction, minimizing side products.
-
Global Reduction: Converts the intermediate lactam and ester to the final amino-alcohol in a single high-energy step.
Synthetic Pathway Visualization
The following flowchart illustrates the molecular evolution through the protocol.
Figure 1: Step-wise synthetic progression from Ethyl Cyanoacetate to the target pyrrolidine.
Detailed Experimental Protocols
Phase 1: Construction of the Quaternary Center
Step 1: Synthesis of Ethyl 2-ethylcyanoacetate Rationale: Mono-alkylation must be controlled to prevent dialkylation (which yields the diethyl derivative) or O-alkylation.
-
Reagents: Ethyl cyanoacetate (1.0 eq), Ethyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Acetone (Solvent).
-
Protocol:
-
Charge a 3-neck round-bottom flask (RBF) with acetone (0.5 M concentration relative to substrate) and anhydrous K₂CO₃.
-
Add ethyl cyanoacetate dropwise at room temperature. Stir for 30 minutes to generate the enolate.
-
Add ethyl bromide dropwise via an addition funnel.
-
Heat to reflux (approx. 56°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Filter off solids (KBr/K₂CO₃). Concentrate the filtrate.
-
Purification: Vacuum distillation (bp ~90-95°C at 15 mmHg) is critical to remove unreacted starting material.
-
Yield Target: 85-90%.
-
Step 2: Synthesis of Diethyl 2-cyano-2-ethylsuccinate Rationale: This step creates the quaternary carbon. The use of ethyl bromoacetate (succinate precursor) is specific; using ethyl acrylate (glutarate precursor) would result in a 6-membered piperidine ring, which is a common error in this synthesis.
-
Reagents: Ethyl 2-ethylcyanoacetate (1.0 eq), Ethyl bromoacetate (1.1 eq), Sodium hydride (NaH, 60% in oil, 1.2 eq), THF (anhydrous).
-
Protocol:
-
Suspend NaH in anhydrous THF at 0°C under Nitrogen.
-
Add Ethyl 2-ethylcyanoacetate dropwise. Evolution of H₂ gas will be vigorous. Stir until gas evolution ceases (enolate formation).
-
Add Ethyl bromoacetate dropwise, maintaining temperature <10°C to prevent polymerization.
-
Warm to room temperature and stir for 16 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over MgSO₄.
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).
-
Checkpoint: ¹H NMR must show disappearance of the methine proton (CH-CN) signal (~3.5 ppm).
-
Phase 2: Ring Closure (Reductive Cyclization)
Step 3: Synthesis of Ethyl 4-ethyl-2-oxopyrrolidine-4-carboxylate Rationale: This is the "Self-Validating" step. The nitrile is reduced to a primary amine, which immediately undergoes intramolecular nucleophilic attack on the distal ester (derived from bromoacetate) to form the 5-membered lactam. The steric bulk of the ethyl group favors the cyclization conformation.
-
Reagents: Diethyl 2-cyano-2-ethylsuccinate, Raney Nickel (active slurry, ~20 wt%), Hydrogen (H₂).
-
Conditions: 50-70 atm (high pressure), 80-100°C, Ethanol solvent.
-
Protocol:
-
Safety Note: Raney Nickel is pyrophoric.[2] Handle under water/ethanol at all times.[2]
-
Load the diester substrate and Ethanol into a high-pressure autoclave.
-
Add Raney Nickel slurry.
-
Purge with N₂ (3x), then H₂ (3x).
-
Pressurize to 60 atm H₂ and heat to 90°C. Stir at 800+ rpm to ensure gas-liquid mass transfer.
-
Reaction time: 12-24 hours.
-
Workup: Filter catalyst through Celite (Keep wet!). Concentrate filtrate.
-
Result: The product is usually a viscous oil or low-melting solid. It can often be used directly, but recrystallization from Et₂O/Hexane is recommended for purity.
-
Phase 3: Functionality Tuning
Step 4: Global Reduction to (3-Ethylpyrrolidin-3-yl)methanol Rationale: Lithium Aluminum Hydride (LAH) is required to reduce both the lactam carbonyl (difficult) and the ester (easy) to the amine and alcohol, respectively.
-
Reagents: Ethyl 4-ethyl-2-oxopyrrolidine-4-carboxylate (1.0 eq), LiAlH₄ (3.0 eq), THF (anhydrous).
-
Protocol:
-
Suspend LiAlH₄ in THF at 0°C.
-
Add the lactam (dissolved in THF) dropwise. Caution: Exothermic.
-
Heat to reflux for 18-24 hours. The lactam reduction is the rate-limiting step.
-
Fieser Workup: Cool to 0°C. Carefully add:
-
Stir until a white granular precipitate forms. Filter.
-
Purification: Distillation under high vacuum or conversion to the HCl salt for crystallization.
-
Analytical Data & Validation
The following table summarizes the expected NMR shifts for quality control.
| Compound | Key ¹H NMR Signal (ppm) | Structural Confirmation |
| Ethyl 2-ethylcyanoacetate | ~3.5 (t, 1H) | Methine proton adjacent to CN. |
| Diethyl 2-cyano-2-ethylsuccinate | Absent (3.5 ppm) | Loss of methine indicates quaternary formation. |
| Lactam Intermediate | ~6.5-7.5 (br s, 1H) | Amide N-H proton. IR: 1700 cm⁻¹ (Lactam C=O). |
| Final Product | ~3.4-3.6 (s, 2H) | CH₂-OH signal. Absence of C=O signals in ¹³C NMR. |
Mechanistic Logic & Troubleshooting
The reductive cyclization is the most complex step. The mechanism ensures that only the reduced amine can form the ring.
Figure 2: Mechanistic flow of the reductive cyclization.
Troubleshooting Guide:
-
Problem: Formation of a 6-membered ring (Piperidone).
-
Cause: Used Ethyl Acrylate in Step 2 instead of Ethyl Bromoacetate.
-
-
Problem: Incomplete Cyclization (Open chain amino-ester).
-
Cause: Hydrogenation pressure too low or catalyst poisoned. Ensure >50 atm H₂.
-
-
Problem: Low yield in Step 4.
-
Cause: Incomplete reduction of the lactam. Ensure vigorous reflux and sufficient LAH excess (lactams are stable).
-
References
-
Cope, A. C.; et al. "Ethyl n-Butylcyanoacetate." Organic Syntheses, Coll.[5][6] Vol. 4, p. 304 (1963). (Foundational protocol for cyanoacetate alkylation).
-
Koelsch, C. F. "The Synthesis of Some 3,3-Disubstituted Pyrrolidines." Journal of the American Chemical Society, 1943, 65(12), 2460–2462. (Classic reference for the succinate reductive cyclization route).
-
Adkins, H.; Billica, H. R. "Hydrogenation of Esters to Alcohols." Journal of the American Chemical Society, 1948, 70(9), 3121–3125. (Parameters for high-pressure hydrogenation using Raney Nickel).
-
Moffett, R. B. "Raney Nickel Catalyst (W-2)." Organic Syntheses, Coll.[5][6] Vol. 3, p. 181 (1955). (Preparation and handling of the catalyst).
Sources
- 1. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Leveraging (3-Ethylpyrrolidin-3-yl)methanol in Fragment-Based Drug Design (FBDD)
Executive Summary
This Application Note details the strategic utilization of (3-Ethylpyrrolidin-3-yl)methanol (CAS: 61472-22-8) as a high-value scaffold in Fragment-Based Drug Design (FBDD). As the industry shifts from planar, aromatic-heavy libraries toward sp³-rich architectures ("Escape from Flatland"), this specific fragment offers a unique combination of defined exit vectors, high aqueous solubility, and a quaternary center that restricts conformational entropy. This guide provides physicochemical profiling, vector analysis, and validated protocols for hit-to-lead expansion and biophysical screening.
Scientific Rationale: The sp³ Advantage
The "Escape from Flatland" Mandate
Traditional fragment libraries often suffer from low complexity and high planarity (low Fraction sp³, Fsp³), leading to promiscuous binding and poor physicochemical properties in later optimization stages. (3-Ethylpyrrolidin-3-yl)methanol addresses this by providing:
-
High Fsp³ (0.86): 6 out of 7 carbons are sp³ hybridized.
-
Quaternary Center (C3): The gem-disubstitution (Ethyl/Hydroxymethyl) at position 3 introduces a steric constraint that limits ring puckering, potentially reducing the entropic penalty upon protein binding.
-
Distinct Vectors: The secondary amine (N1) and primary alcohol (C3-CH₂OH) provide orthogonal handles for "Fragment Growing" or "Fragment Linking."
Physicochemical Profile
The following data validates the fragment's compliance with the "Rule of Three" (Ro3) and its suitability for high-concentration biophysical assays.
| Property | Value | FBDD Suitability |
| Molecular Weight | 143.23 Da | Ideal (<300 Da allows significant growth) |
| cLogP | ~0.3 - 0.7 | Ideal (Hydrophilic, high solubility for NMR/SPR) |
| H-Bond Donors | 2 (NH, OH) | Good (Specific interactions) |
| H-Bond Acceptors | 2 (N, O) | Good |
| Rotatable Bonds | 2 | Low (Rigid core) |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Excellent (High permeability potential) |
Structural Analysis & Vector Mapping
Successful FBDD relies on "vectors"—defined geometric directions in which a fragment can be expanded to contact adjacent sub-pockets.
-
Vector A (N1 - Amine): The primary growth vector. Derivatization here (e.g., amides, ureas, sulfonamides) projects substituents into the solvent-exposed region or adjacent hydrophilic pockets.
-
Vector B (C3 - Hydroxymethyl): A buried or specific interaction vector. The hydroxyl group can act as a hydrogen bond donor/acceptor anchor. Extension via etherification or oxidation/reductive amination projects into deep hydrophobic pockets (due to the ethyl group's proximity).
-
Hydrophobic Core (C3 - Ethyl): Fills small lipophilic cavities, providing van der Waals contacts.
Visualization: Structural Logic & Workflow
Figure 1: Strategic workflow for exploiting the orthogonal vectors of the (3-Ethylpyrrolidin-3-yl)methanol scaffold.
Experimental Protocols
Protocol 1: Orthogonal Library Expansion (Chemistry)
Objective: To generate a focused library of analogues around the hit fragment to establish Structure-Activity Relationships (SAR). Causality: We prioritize N-functionalization first because the secondary amine is more nucleophilic and easier to derivatize without protecting groups compared to the alcohol.
A. N1-Derivatization (Amide Coupling)
-
Reagents: Fragment (1.0 eq), Carboxylic Acid (R-COOH, 1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF or DMA (anhydrous).
-
Procedure:
-
Dissolve R-COOH and DIPEA in DMF. Stir for 5 min.
-
Add HATU. Stir for 5 min to activate acid.
-
Add (3-Ethylpyrrolidin-3-yl)methanol.[1]
-
Stir at RT for 2-4 hours. Monitor by LCMS.
-
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The hydroxyl group usually remains unreacted under these mild conditions.
B. O-Derivatization (Ether Synthesis) Note: Requires N-protection if N1 is not already substituted.
-
Step 1 (N-Boc Protection): React fragment with Boc₂O (1.1 eq) in DCM/TEA.
-
Step 2 (Alkylation):
-
Dissolve N-Boc intermediate in dry THF.
-
Add NaH (1.5 eq) at 0°C. Stir 30 min.
-
Add Alkyl Halide (R-X, 1.2 eq). Warm to RT and stir overnight.
-
-
Step 3 (Deprotection): Treat with 4M HCl in Dioxane or TFA/DCM to expose the amine for further coupling or testing.
Protocol 2: Ligand-Observed NMR Screening (STD-NMR)
Objective: To validate binding of the fragment to the target protein. Why STD-NMR? This fragment is highly soluble and hydrophilic, making it ideal for Saturation Transfer Difference (STD) NMR, which detects transient binding (Kd: 10 µM - 10 mM) typical of fragments.
Materials:
-
Protein: Target protein (20-50 µM) in deuterated buffer (PBS or Tris, pH 7.4).
-
Ligand: (3-Ethylpyrrolidin-3-yl)methanol (0.5 - 2.0 mM).
-
Instrument: 600 MHz NMR with cryoprobe.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock of the fragment at 100 mM in d6-DMSO.
-
Dilute fragment into protein buffer to final conc. of 1 mM (Ligand:Protein ratio ~ 50:1).
-
Control: Prepare a sample with Ligand only (no protein) to rule out aggregation or direct saturation artifacts.
-
-
Pulse Sequence Setup:
-
Use a standard STD pulse sequence (e.g., stddiff on Bruker).
-
On-Resonance Irradiation: Set frequency to a region of protein methyls (e.g., 0.0 ppm or -1.0 ppm) or aromatics (depending on protein). Ensure no ligand signals overlap here.
-
Off-Resonance Irradiation: Set to 30-40 ppm (where no signals exist).
-
Saturation Time: 2.0 - 3.0 seconds (Gaussian train pulses).
-
-
Data Acquisition:
-
Acquire 128-256 scans.
-
Perform substraction (Off-Resonance minus On-Resonance).
-
-
Analysis:
-
Positive Hit: Signals corresponding to the Ethyl group (triplet ~0.9 ppm, quartet ~1.3 ppm) or the Pyrrolidine ring protons appear in the difference spectrum.
-
Epitope Mapping: Compare integral intensities. If the Ethyl signals are strongest in the STD spectrum, the ethyl group is the primary contact point (buried in the pocket).
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3][4][5][6][7] Nature Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews. [Link] (Context on sp3-rich scaffolds).
-
PubChem Compound Summary. (2023). (3-Ethylpyrrolidin-3-yl)methanol.[1] National Center for Biotechnology Information. [Link] (Note: Link directs to general pyrrolidine methanol class for verification).
Sources
- 1. PubChemLite - (3-ethylpyrrolidin-3-yl)methanol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Ethyl-3-Pyrrolidinecarboxylic Acid Precursors
For: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Specifically, 3-substituted pyrrolidine carboxylic acids are crucial building blocks for a variety of pharmacologically active compounds. The introduction of an ethyl group at the 3-position can significantly influence the lipophilicity, metabolic stability, and binding affinity of drug candidates. This guide provides a detailed, research-grade protocol for the synthesis of precursors to 3-ethyl-3-pyrrolidinecarboxylic acid, focusing on a robust and adaptable malonic ester-based approach. We will delve into the strategic considerations behind the synthetic design and provide step-by-step instructions for the preparation of a key intermediate, diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)malonate.
Strategic Overview: A Malonic Ester Approach
The synthesis of 3-ethyl-3-pyrrolidinecarboxylic acid can be efficiently achieved through the creation of a quaternary carbon center at the 3-position of the pyrrolidine ring. A well-established strategy for the formation of such centers is the dialkylation of diethyl malonate.[3][4] Our retrosynthetic analysis identifies diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)malonate as a key precursor. This intermediate can be subsequently hydrolyzed and decarboxylated to yield the target acid.
The N-benzyl protecting group is selected for its stability under the basic conditions of alkylation and its facile removal via catalytic hydrogenation in a later step. The synthesis commences with the construction of the pyrrolidine ring, followed by the sequential introduction of the ethyl and malonate moieties.
Experimental Workflow Diagram
Figure 1: Synthetic workflow for the preparation of a 3-ethyl-3-pyrrolidinecarboxylic acid precursor.
Detailed Protocols
Part 1: Synthesis of 1-Benzyl-3-pyrrolidinone
This initial phase constructs the core pyrrolidine ring. The chosen method involves a Michael addition followed by a Dieckmann condensation, a classic and reliable approach for the formation of cyclic β-keto esters which are precursors to cyclic ketones.[5]
Protocol 1: Synthesis of 1-Benzyl-3-pyrrolidinone
| Step | Procedure | Reagents & Quantities | Rationale & Expert Insights |
| 1 | To a solution of N-benzylethanolamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (1.1 eq) dropwise at 0 °C. | N-benzylethanolamine: 15.1 g, 0.1 molEthyl acrylate: 11.0 g, 0.11 molEthanol: 200 mL | The Michael addition is conducted at a reduced temperature to control the exothermicity of the reaction. Ethanol is a suitable solvent that readily dissolves both reactants. |
| 2 | Allow the reaction mixture to warm to room temperature and stir for 24 hours. | - | The extended reaction time ensures complete consumption of the starting materials. Progress can be monitored by Thin Layer Chromatography (TLC). |
| 3 | In a separate flask, prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol. | Sodium: 2.76 g, 0.12 molAnhydrous Ethanol: 150 mL | Sodium ethoxide is a strong base required for the intramolecular Dieckmann condensation. Anhydrous conditions are critical to prevent hydrolysis of the ester and quenching of the base. |
| 4 | Add the product from step 2 dropwise to the sodium ethoxide solution at reflux. | - | The Dieckmann condensation is typically performed at elevated temperatures to promote cyclization. The slow addition helps to control the reaction rate. |
| 5 | Reflux the mixture for 4-6 hours. | - | This ensures the completion of the cyclization reaction. |
| 6 | Cool the reaction mixture and neutralize with aqueous HCl (e.g., 6 M). | 6 M HCl: As needed | Neutralization quenches the reaction and prepares for the subsequent hydrolysis and decarboxylation. |
| 7 | Add concentrated HCl and reflux for an additional 4 hours. | Concentrated HCl: 50 mL | This step hydrolyzes the resulting β-keto ester and promotes decarboxylation to yield the desired 1-benzyl-3-pyrrolidinone. |
| 8 | Cool, basify with NaOH solution, and extract with an organic solvent (e.g., dichloromethane). | NaOH solution: As neededDichloromethane: 3 x 100 mL | Basification brings the product into its free base form, which is soluble in organic solvents, allowing for extraction from the aqueous medium. |
| 9 | Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by vacuum distillation. | Anhydrous Na2SO4 | Drying the organic extract removes residual water. Vacuum distillation is an effective method for purifying the liquid product. |
Part 2: Introduction of the Ethyl Group and Malonate Moiety
This part of the synthesis focuses on the creation of the quaternary carbon at the 3-position. A common strategy involves the alkylation of a nucleophile at the 3-position. Here, we propose a route involving the conversion of the ketone to an exocyclic alkene, followed by conjugate addition of an ethyl group, and subsequent functional group manipulation to allow for the final alkylation with diethyl malonate.
Protocol 2: Synthesis of Diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)methylmalonate
| Step | Procedure | Reagents & Quantities | Rationale & Expert Insights |
| 1 | Horner-Wadsworth-Emmons Reaction: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes. | NaH (60% dispersion in oil): 4.8 g, 0.12 molTriethyl phosphonoacetate: 26.9 g, 0.12 molAnhydrous THF: 250 mL | The Horner-Wadsworth-Emmons reaction is a reliable method for forming alkenes from ketones, generally favoring the (E)-isomer. NaH is used to deprotonate the phosphonate, generating the reactive ylide. |
| 2 | Add a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise. Allow to warm to room temperature and stir for 12 hours. | 1-Benzyl-3-pyrrolidinone: 17.5 g, 0.1 molAnhydrous THF: 50 mL | The ketone reacts with the phosphonate ylide to form the exocyclic α,β-unsaturated ester. |
| 3 | Conjugate Addition: In a separate flask, prepare a solution of lithium diethylcuprate by adding ethyllithium (2.2 eq) to a suspension of CuI (1.1 eq) in anhydrous THF at -78 °C. | Ethyllithium (solution in cyclohexane): ~0.11 L of 1.0 M solution, 0.22 molCopper(I) iodide: 21.0 g, 0.11 molAnhydrous THF: 300 mL | Gilman reagents (organocuprates) are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated esters, minimizing competing 1,2-addition to the carbonyl group. |
| 4 | Add the product from step 2 to the cuprate solution at -78 °C and stir for 2 hours. | - | The low temperature is crucial for the stability of the organocuprate and for controlling the reactivity. |
| 5 | Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether. | Saturated aq. NH4ClDiethyl ether: 3 x 150 mL | The ammonium chloride solution protonates the intermediate enolate and decomposes the copper complexes. |
| 6 | Reduction: Reduce the resulting ester, ethyl (1-benzyl-3-ethylpyrrolidin-3-yl)acetate, with LiAlH4 (1.5 eq) in anhydrous THF at 0 °C to room temperature. | LiAlH4: 5.7 g, 0.15 molAnhydrous THF: 200 mL | Lithium aluminum hydride is a powerful reducing agent that will convert the ester to the corresponding primary alcohol. |
| 7 | Halogenation: Convert the alcohol to the corresponding bromide using PBr3 (0.5 eq) in a suitable solvent like dichloromethane at 0 °C. | Phosphorus tribromide: 13.5 g, 0.05 molDichloromethane: 150 mL | PBr3 is an effective reagent for converting primary alcohols to alkyl bromides with minimal side reactions. |
| 8 | Alkylation: Prepare sodium diethyl malonate by reacting diethyl malonate (1.2 eq) with NaH (1.2 eq) in anhydrous DMF. | Diethyl malonate: 19.2 g, 0.12 molNaH (60% dispersion): 4.8 g, 0.12 molAnhydrous DMF: 200 mL | The enolate of diethyl malonate is a soft nucleophile that will readily displace the bromide in an SN2 reaction.[6][7] DMF is a polar aprotic solvent that facilitates this type of reaction. |
| 9 | Add the bromide from step 7 to the malonate solution and heat to 60 °C for 12 hours. | - | Heating is often necessary to drive the alkylation to completion. |
| 10 | Work up the reaction by pouring into water and extracting with ethyl acetate. Purify by column chromatography. | WaterEthyl acetate: 3 x 150 mL | Standard aqueous workup and purification by silica gel chromatography will yield the desired precursor. |
Data Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range |
| 1-Benzyl-3-pyrrolidinone | C11H13NO | 175.23 | 60-75% | |
| Diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)methylmalonate | C21H31NO4 | 361.48 | 40-55% (over multiple steps) |
Final Remarks and Future Steps
The successful synthesis of diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)methylmalonate provides a versatile precursor for 3-ethyl-3-pyrrolidinecarboxylic acid. The subsequent steps would involve:
-
Hydrolysis: Saponification of the ester groups using a base such as NaOH or KOH.
-
Decarboxylation: Acidification and heating to remove one of the carboxyl groups from the malonic acid derivative.
-
Deprotection: Removal of the N-benzyl group via catalytic hydrogenation (e.g., H2, Pd/C) to yield the final product.
Each of these transformations employs standard and well-documented organic chemistry procedures, allowing for the efficient completion of the synthesis. The protocols outlined in this document are designed to be robust and scalable, providing a solid foundation for the production of this important building block in a research or drug development setting.
References
-
D'yakonov, V. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3249. [Link][1][2]
-
Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]
-
Weiner, N. (1931). Malonic acid, methyl-, diethyl ester. Organic Syntheses, 11, 74. [Link][3]
-
Kündig, E. P., et al. (1985). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene η6-Complexation by the Cyclopentadienyliron Cation. Journal of the Chemical Society, Perkin Transactions 1, 1985, 953-961. [Link]
-
Keglevich, G., et al. (2019). The solid–liquid phase C-alkylation of active methylene containing compounds with C=O or P=O functions under phase transfer catalysis or microwave conditions. Molecules, 24(12), 2275. [Link][6]
-
Amer, F. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1573. [Link][5]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
PrepChem. (2023). Preparation of diethyl diethylmalonate. [Link][4]
- CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
-
Goti, A., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]
-
Sosnovsky, G., & Konieczny, M. (1977). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Zeitschrift für Naturforschung B, 32(1), 82-86. [Link]
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Selective Oxidation of (3-Ethylpyrrolidin-3-yl)methanol to (3-Ethylpyrrolidin-3-yl)formaldehyde
Introduction: Navigating the Synthesis of a Key Pharmacophore
The transformation of (3-Ethylpyrrolidin-3-yl)methanol to its corresponding aldehyde, (3-Ethylpyrrolidin-3-yl)formaldehyde, represents a critical step in the synthesis of a variety of pharmacologically active compounds. The resulting α-tertiary amino aldehyde is a valuable synthon, but its preparation is fraught with challenges inherent to the substrate's structure. The primary hydroxyl group is sterically hindered by the adjacent quaternary carbon center, and the nucleophilic secondary amine of the pyrrolidine ring can compete with the alcohol during oxidation, leading to undesired side products.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for achieving this selective oxidation. We will explore two primary strategies: a protection-oxidation-deprotection sequence and a direct chemoselective oxidation. The causality behind experimental choices, self-validating system designs, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical success.
Strategic Approaches to the Oxidation Challenge
The presence of the secondary amine in (3-Ethylpyrrolidin-3-yl)methanol necessitates a carefully considered oxidation strategy. Direct exposure to many common oxidizing agents can lead to N-oxidation, imine formation, or other undesired side reactions. To circumvent these issues, two main pathways are presented:
-
Protection-Oxidation-Deprotection Strategy: This classic and reliable approach involves the temporary masking of the reactive pyrrolidine nitrogen with a suitable protecting group, typically a tert-butyloxycarbonyl (Boc) group. Once protected, the primary alcohol can be oxidized to the aldehyde using standard mild oxidation conditions. The final step involves the removal of the protecting group to yield the desired product.
-
Direct Chemoselective Oxidation: This more elegant and atom-economical approach leverages modern catalytic systems that exhibit high chemoselectivity for the oxidation of alcohols in the presence of amines. Here, we will focus on a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated protocol, which has demonstrated remarkable efficacy in such transformations.
The choice between these strategies will depend on factors such as the scale of the reaction, the availability of reagents, and the presence of other functional groups in more complex derivatives.
Part 1: The Protection-Oxidation-Deprotection Pathway
This three-step sequence offers a high degree of control and is often the go-to method for complex substrates where chemoselectivity is a concern.
Step 1: N-Boc Protection of (3-Ethylpyrrolidin-3-yl)methanol
The introduction of the Boc group deactivates the pyrrolidine nitrogen, preventing it from interfering in the subsequent oxidation step. The Boc group is stable under the mild basic or neutral conditions of many oxidation reactions and can be readily removed under acidic conditions.[1]
Protocol 1: N-Boc Protection
-
Reagents and Materials:
-
(3-Ethylpyrrolidin-3-yl)methanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve (3-Ethylpyrrolidin-3-yl)methanol (1.0 equiv) in DCM (10 volumes).
-
To this solution, add triethylamine (1.2 equiv).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM (2 volumes) to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected alcohol.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Expected Outcome: A colorless to pale yellow oil or solid, tert-butyl 3-ethyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2: Oxidation of the N-Boc Protected Alcohol
With the amine protected, a variety of mild oxidation methods can be employed. We will detail two of the most reliable: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.
DMP is a hypervalent iodine reagent that offers mild and selective oxidation of primary alcohols to aldehydes at room temperature.[2][3] It is known for its high functional group tolerance, though it should be noted that it reacts with primary amines to form insoluble products.[4][5]
Protocol 2A: DMP Oxidation
-
Reagents and Materials:
-
tert-butyl 3-ethyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the N-Boc protected alcohol (1.0 equiv) in anhydrous DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography.
-
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[6][7] It is a powerful and mild method for oxidizing primary alcohols to aldehydes, known for its wide functional group tolerance.[6]
Protocol 2B: Swern Oxidation
-
Reagents and Materials:
-
tert-butyl 3-ethyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware suitable for low-temperature reactions
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (5 volumes) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 equiv) in anhydrous DCM (2 volumes) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 30 minutes.
-
Slowly add a solution of the N-Boc protected alcohol (1.0 equiv) in anhydrous DCM (3 volumes) to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triethylamine (5.0 equiv) dropwise to the reaction mixture.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
-
Step 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group to unveil the desired secondary amine. This is typically achieved under acidic conditions.[1]
Protocol 3: N-Boc Deprotection
-
Reagents and Materials:
-
tert-butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure (using TFA):
-
Dissolve the N-Boc protected aldehyde (1.0 equiv) in DCM (10 volumes).
-
Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
Expected Outcome: (3-Ethylpyrrolidin-3-yl)formaldehyde as a potentially unstable oil. It is often recommended to use the crude product immediately in the next synthetic step.
Workflow for the Protection-Oxidation-Deprotection Strategy
Caption: Workflow for the three-step synthesis of the target aldehyde.
Part 2: Direct Chemoselective Oxidation using TEMPO
Catalytic systems based on TEMPO have emerged as powerful tools for the selective oxidation of alcohols in the presence of other sensitive functional groups, including amines.[8] The chemoselectivity is often pH-dependent, with acidic conditions protonating the amine and rendering it less susceptible to oxidation.[9]
TEMPO-Catalyzed Aerobic Oxidation
This protocol utilizes a copper/TEMPO catalyst system with air as the terminal oxidant, representing a green and efficient alternative. The chemoselectivity for alcohol over amine oxidation is a key advantage of this system.[8]
Protocol 4: TEMPO-Catalyzed Aerobic Oxidation
-
Reagents and Materials:
-
(3-Ethylpyrrolidin-3-yl)methanol
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Copper(I) chloride (CuCl) or other suitable copper(I) source
-
2,2'-Bipyridine (bpy)
-
Acetonitrile (MeCN)
-
Air or Oxygen balloon
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (3-Ethylpyrrolidin-3-yl)methanol (1.0 equiv), CuCl (0.05 equiv), bpy (0.05 equiv), and TEMPO (0.1 equiv).
-
Add acetonitrile (10 volumes) as the solvent.
-
Fit the flask with a balloon filled with air or oxygen, or bubble air through the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography, though it is often advisable to use it directly in the subsequent step due to potential instability.
-
Reaction Mechanism Overview for TEMPO-Catalyzed Oxidation
Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.
Comparative Data and Considerations
| Method | Advantages | Disadvantages | Key Considerations |
| DMP Oxidation (with protection) | Mild conditions, high yields, commercially available reagent.[2][3] | Stoichiometric waste, potential for explosive precursor. | Ensure purity of DMP; can be buffered with pyridine for acid-sensitive substrates. |
| Swern Oxidation (with protection) | High yields, excellent functional group tolerance, inexpensive reagents.[6][7] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, generates CO and CO₂ gases.[6] | Must be performed in a well-ventilated fume hood; strict anhydrous conditions required. |
| TEMPO-Catalyzed Aerobic Oxidation | Catalytic, uses air as the terminal oxidant (green), high chemoselectivity for alcohols over amines.[8] | Can be slower than stoichiometric methods, catalyst optimization may be required. | Reaction rate can be sensitive to the copper source and ligands used. |
Conclusion and Best Practices
The successful oxidation of (3-Ethylpyrrolidin-3-yl)methanol to its aldehyde requires careful consideration of the substrate's inherent reactivity. For robust and reliable synthesis, particularly on a larger scale or with complex derivatives, the N-Boc protection followed by DMP or Swern oxidation is highly recommended. This multi-step approach provides excellent control and generally high yields.
For researchers focused on developing more sustainable and efficient methodologies, the direct TEMPO-catalyzed aerobic oxidation presents a compelling alternative. While it may require more optimization, its chemoselectivity and use of air as the oxidant align with the principles of green chemistry.
Regardless of the chosen method, it is crucial to recognize the potential instability of the resulting α-tertiary amino aldehyde. It is advisable to use the product in subsequent reactions as soon as possible after its formation and purification to minimize degradation.
References
-
Stahl, S. S., et al. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. [Link]
-
Chemguide. Oxidation of Alcohols. [Link]
-
LibreTexts Chemistry. (2023). Swern oxidation. [Link]
-
YouTube. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]
-
Bobbitt, J. M., et al. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. PMC. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
ResearchGate. (2025). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
ResearchGate. (2025). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]
-
Wipf Group. (2006). Alcohol Oxidations. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Chem-Station Int. Ed. (2014). TEMPO Oxidation. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. [Link]
-
ResearchGate. (2024). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10.... [Link]
-
Wikipedia. Alcohol oxidation. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
ACS Publications. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols. [Link]
-
PubChem. N-Boc-pyrrolidine. [Link]
-
ResearchGate. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. [Link]
-
PubMed. (2021). Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products. Current Organic Synthesis. [Link]
-
Wipf Group. (2007). Alcohol Oxidations. [Link]
-
Reddit. (2023). Selective protection of alcohol over amine. [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
LibreTexts Chemistry. (2023). The Oxidation of Alcohols. [Link]
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Application Note & Protocols: Incorporating Quaternary Pyrrolidines into Kinase Inhibitor Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Escaping Flatland for Superior Kinase Selectivity
Protein kinases remain one of the most critical target classes in modern drug discovery, regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The majority of clinically approved kinase inhibitors are competitive, targeting the highly conserved ATP-binding site.[3] This strategy, while successful, has often led to the development of planar, aromatic molecules that mimic the adenine portion of ATP.[3] A significant challenge arising from this "flatland" approach is achieving high selectivity across the human kinome, which comprises over 500 members with structurally similar active sites.[4] Off-target effects due to poor selectivity can lead to toxicity and limit therapeutic windows.
To overcome this hurdle, modern medicinal chemistry is increasingly focused on designing inhibitors with greater three-dimensional (3D) complexity.[5][6] Saturated heterocyclic scaffolds, such as pyrrolidines, are ideal for introducing defined 3D geometry.[7][8] This application note specifically focuses on the incorporation of quaternary pyrrolidines —pyrrolidine rings containing a carbon atom bonded to four other carbon atoms. The rigid, sp³-rich nature of this motif offers a structurally constrained scaffold that can project substituents into previously unoccupied regions of the kinase active site with high precision. This strategy can enhance binding affinity, improve selectivity by avoiding clashes with off-targets, and optimize physicochemical properties like solubility.[3][8]
This guide provides the rationale, synthetic protocols, and validation workflows for medicinal chemists and drug development professionals seeking to leverage the power of quaternary pyrrolidine scaffolds in their kinase inhibitor discovery programs. We will focus on the Janus Kinase (JAK) family as an illustrative target class, as JAK inhibitors have proven effective for treating inflammatory diseases.[9][10]
Design Rationale: The Strategic Advantage of 3D Conformation
The core principle behind using a quaternary pyrrolidine is to enforce a rigid conformational arrangement of the pharmacophoric elements that interact with the kinase. Unlike flexible aliphatic linkers, a quaternary center locks the pyrrolidine ring and its substituents, reducing the entropic penalty upon binding and allowing for more precise targeting of unique sub-pockets within the kinase domain.
Key Advantages:
-
Enhanced Selectivity: The defined exit vectors from the rigid scaffold can be designed to engage with non-conserved residues or pockets adjacent to the ATP-binding site, enabling discrimination between closely related kinases (e.g., JAK1 vs. JAK2).[11]
-
Improved Potency: By locking the molecule in a bioactive conformation, the entropic cost of binding is minimized, which can translate to higher binding affinity and lower IC50 values.
-
Novel Intellectual Property: Moving away from flat, well-trodden chemical space opens new avenues for discovering novel chemical entities with strong patent protection.
-
Favorable Physicochemical Properties: Incorporating sp³-rich scaffolds can lead to improved solubility and metabolic stability compared to their flat, aromatic counterparts.[3]
Synthetic Strategies and Protocols
The stereoselective synthesis of densely substituted pyrrolidines is a cornerstone of this approach.[12][13] One of the most powerful methods to construct the pyrrolidine ring with control over multiple stereocenters is the [3+2] cycloaddition reaction.[12][13] This protocol outlines a generalizable, multi-step synthesis to create a functionalized quaternary pyrrolidine core ready for coupling to a kinase-targeting warhead (e.g., a pyrrolo[2,3-b]pyridine for JAK inhibition).[14][15]
Workflow Overview
Protocol 1: Stereoselective Synthesis of a Quaternary Pyrrolidine Intermediate
This protocol is based on established methodologies for asymmetric 1,3-dipolar cycloadditions.[12][13]
Objective: To synthesize a stereodefined, N-Boc protected 3,3-disubstituted pyrrolidine carboxylic acid.
Materials:
-
(S)-N-Boc-proline
-
Ethyl glyoxylate
-
Acetonitrile (anhydrous)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM, anhydrous)
-
Methyl iodide (MeI)
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and reagents for extraction and purification.
Procedure:
-
In Situ Generation of Azomethine Ylide and Cycloaddition: a. To a solution of (S)-N-Boc-proline (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous acetonitrile (0.2 M), add Ag₂O (10 mol%) as a catalyst. b. Stir the reaction mixture at room temperature for 18-24 hours under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS. c. Rationale: The reaction of the secondary amine (proline) with the aldehyde (glyoxylate) in the presence of a silver catalyst generates an azomethine ylide dipole in situ. This dipole immediately undergoes a [3+2] cycloaddition with the electron-deficient alkene of another glyoxylate molecule, or a suitable dipolarophile, to form the pyrrolidine ring with high diastereoselectivity.[12]
-
Work-up and Purification: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the silver catalyst, washing with ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired bicyclic pyrrolidine adduct. d. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Introduction of the Quaternary Center via Alkylation: a. Dissolve the purified pyrrolidine adduct (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add LDA (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The solution should turn a pale yellow color, indicating enolate formation. d. Add methyl iodide (1.5 eq) dropwise. Let the reaction stir at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. e. Rationale: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon to the ester, forming a chiral lithium enolate. The subsequent addition of an electrophile (methyl iodide) occurs stereoselectively, directed by the existing stereocenters of the pyrrolidine ring, to create the quaternary center.
-
Quench and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography to yield the N-Boc-protected quaternary pyrrolidine ester.
-
Final Steps (Hydrolysis and Coupling): a. The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O). b. This carboxylic acid intermediate is now a versatile building block, ready for amide coupling (using HATU or EDC/HOBt) to the amine handle of a chosen kinase hinge-binding fragment (e.g., an amino-pyrrolo-pyridine).
Biophysical and Cellular Characterization
Once the final inhibitor is synthesized, a cascade of assays is required to determine its potency, selectivity, and mechanism of action.[2]
Protocol 2: Biochemical Kinase Activity Assay (ADP-Glo™)
Objective: To determine the in vitro potency (IC50) of the synthesized inhibitor against the target kinase (e.g., JAK1).
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[16] As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescence signal.
Materials:
-
Recombinant human JAK1 enzyme
-
Substrate peptide (e.g., Ulight-JAK-1tide)
-
ATP at Km concentration for JAK1
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Synthesized inhibitor stock solution in 100% DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-based luminometer.
Procedure:
-
Compound Preparation: a. Perform a serial dilution of the inhibitor stock in assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: a. Add 2.5 µL of the diluted inhibitor or control to the wells of the 384-well plate. b. Add 2.5 µL of a 2X enzyme/substrate mix (containing JAK1 enzyme and peptide substrate in assay buffer). c. Pre-incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. e. Incubate for 60 minutes at room temperature.
-
Signal Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which drives a luciferase reaction. d. Incubate for 30 minutes at room temperature. e. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation and Structure-Activity Relationship (SAR)
The goal of the initial synthesis and testing is to establish a baseline and guide further optimization. By systematically modifying the substituents on the quaternary pyrrolidine scaffold, a structure-activity relationship (SAR) can be built.
Table 1: Hypothetical SAR Data for a JAK1 Inhibitor Series
| Compound ID | R¹ on Pyrrolidine | R² on Pyrrolidine | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| REF-01 | H | H | 150 | 200 | 1.3x |
| QP-01 | -CH₃ | -CH₃ | 25 | 300 | 12x |
| QP-02 | -CH₃ | -CH₂OH | 45 | 400 | 8.9x |
| QP-03 | -Cyclopropyl | -CH₃ | 5 | 550 | 110x |
| QP-04 | -Phenyl | -CH₃ | 80 | 120 | 1.5x |
-
Analysis: The data in Table 1 illustrates a clear SAR. The introduction of a quaternary center (QP-01 vs. REF-01) significantly improves potency and provides an initial boost in selectivity.[17][18] Replacing one methyl group with a polar hydroxyl group (QP-02) is tolerated but slightly reduces potency. The most significant improvement comes from introducing a small, rigid cyclopropyl group (QP-03), which dramatically enhances both potency and selectivity, suggesting a favorable interaction in a specific hydrophobic pocket of JAK1 that is not as accommodating in JAK2.[11] A bulky phenyl group (QP-04) is detrimental, likely due to a steric clash. This analysis provides a clear direction for the next round of synthesis: exploring small, rigid aliphatic groups at the R¹ position.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield/diastereoselectivity in cycloaddition | Impure reagents; non-anhydrous conditions; incorrect catalyst loading. | Use freshly distilled solvents; flame-dry all glassware; ensure high purity of starting materials; screen alternative catalysts (e.g., different silver or copper salts) and solvents.[12] |
| Poor potency in biochemical assay (High IC50) | Incorrect binding mode; steric clashes; lack of key interactions. | Use molecular modeling to dock the compound into the kinase active site and identify potential clashes.[19] Synthesize analogs to probe different vectors around the pyrrolidine core. Confirm compound integrity and purity by LC-MS and NMR. |
| High potency but poor cellular activity | Poor cell permeability (high polarity, low LogP); compound is a P-gp efflux pump substrate; instability in media. | Assess physicochemical properties (cLogP, TPSA).[18] Modify non-critical polar groups to increase lipophilicity. Run a Caco-2 permeability assay to directly measure efflux. Check compound stability in cell culture media using LC-MS over time. |
| Lack of kinase selectivity | The scaffold projects into a highly conserved region; substituents are not exploiting unique kinase features. | Analyze crystal structures of target vs. anti-target kinases to identify non-conserved residues.[11] Redesign substituents on the pyrrolidine scaffold to specifically target these unique residues. Consider macrocyclization to further constrain the conformation.[4][20] |
Conclusion
The incorporation of quaternary pyrrolidine scaffolds represents a powerful and validated strategy to overcome the selectivity challenges inherent in traditional kinase inhibitor design. By enforcing a rigid, three-dimensional architecture, these scaffolds enable the precise targeting of unique features within the kinase active site, leading to inhibitors with enhanced potency, superior selectivity, and improved drug-like properties. The synthetic and analytical protocols provided herein offer a robust framework for researchers to explore this promising area of chemical space and develop the next generation of targeted kinase therapies.
References
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- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
- A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. The American Chemical Society.
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)
- Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors.
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI.
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- Application Note: Developing a Bioassay for Kinase Inhibitor Activity. Benchchem.
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- Discovery of tricyclic dipyrrolopyridine deriv
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
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- Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. ChEMBL.
- Pyrrolidine Deriv
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
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- 11. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement via 3-Ethylpyrrolidine Scaffolds
Status: Operational Agent: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: SOL-3EP-OPT-001
Mission Statement
Welcome to the Technical Support Center. This guide addresses the integration of 3-ethylpyrrolidine scaffolds into drug candidates. While traditional medicinal chemistry often relies on planar aromatic rings, the "Escape from Flatland" philosophy—increasing the fraction of
This document provides troubleshooting workflows, mechanistic rationales, and validated protocols for using 3-ethylpyrrolidine to tune physicochemical properties.
Module 1: Design Logic & Rationale (FAQ)
Q1: Why specifically choose the 3-ethylpyrrolidine scaffold over a standard pyrrolidine or piperidine?
A: The 3-ethyl group acts as a "crystallinity disruptor."
-
The Mechanism: Unsubstituted pyrrolidines or planar aromatic rings often stack efficiently in the solid state, creating high lattice energy (
) that water must overcome to dissolve the compound. -
The "Ethyl" Effect: Introducing an ethyl group at the 3-position creates a chiral center and steric bulk that projects out of the ring's plane. This "molecular kink" prevents efficient packing, significantly lowering the melting point (MP).
-
The Result: According to the General Solubility Equation (GSE), a reduction in melting point correlates exponentially with increased solubility, often outweighing the slight increase in lipophilicity (
) caused by the ethyl group.
Q2: How does this impact the Solubility-Permeability trade-off?
A: It optimizes the "Sweet Spot."
-
Standard Methyl: A 3-methyl group might not provide enough steric clash to disrupt packing in highly crystalline series.
-
3-Ethyl: Provides sufficient bulk to lower MP (enhancing solubility) while increasing lipophilicity enough to maintain or improve passive permeability across the blood-brain barrier (BBB) or gut wall. It is an ideal tool for converting "brick dust" leads into soluble, permeable candidates.
Module 2: Troubleshooting & Synthesis Support
Issue 1: "My 3-ethylpyrrolidine intermediate is an intractable oil/gum."
Diagnosis: This is a feature, not a bug. The 3-ethyl group successfully lowered the melting point, potentially below room temperature for the free base. Troubleshooting Protocol:
-
Do NOT attempt to crystallize the free base repeatedly.
-
Action: Perform a Salt Screen immediately. The secondary amine (pKa ~10.5) readily forms salts.
-
Option A (Standard): Hydrochloride (HCl).[1][2] Often hygroscopic but good for initial handling.
-
Option B (Crystallinity): Fumarate or Oxalate. These dicarboxylic acids often bridge molecules, creating stable, non-hygroscopic solids suitable for X-ray diffraction.
-
Option C (Lipophilicity): Tosylate. Use if the counter-ion needs to add bulk.
-
Issue 2: "I am seeing variable biological data between batches."
Diagnosis: Uncontrolled Stereochemistry.
Root Cause: 3-ethylpyrrolidine has a chiral center at C3. If you used a racemic starting material, you are testing a 50:50 mixture of enantiomers (
-
Switch Reagents: Purchase enantiopure (3R)- or (3S)-3-ethylpyrrolidine (commercially available).
-
Resolution: If synthesizing de novo, use (S)-Mandelic acid for classical resolution of the racemate before coupling to your core scaffold.
Module 3: Validated Experimental Protocols
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask)
Use this for final lead optimization data. Do not use for high-throughput screening.
Reagents:
-
Test Compound (Solid, crystalline if possible)
-
Buffer: PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2)
-
Internal Standard (e.g., Caffeine)
Workflow:
-
Saturation: Add excess solid compound (~1-2 mg) to 500
L of buffer in a glass vial. -
Equilibration: Shake at 25°C for 24 hours . (Note: 3-ethylpyrrolidine derivatives may have slow dissolution kinetics due to gumming; ensure vigorous shaking).
-
Filtration: Filter supernatant through a 0.45
m PVDF membrane. Crucial: Pre-saturate the filter with 100 L of solution to prevent drug loss to the filter. -
Analysis: Quantify via HPLC-UV or LC-MS/MS against a standard curve.
-
pH Check: Measure the pH of the filtrate. If the compound is a salt (e.g., HCl), it may have significantly shifted the buffer pH.
Protocol B: Visualizing the "Oil-to-Solid" Transition
Use this to confirm if the 3-ethyl group is preventing crystallization.
| Parameter | Observation | Interpretation | Action |
| Appearance | Clear viscous oil | Amorphous / Supercooled liquid | Attempt salt formation (see Module 2). |
| Birefringence | None under polarized light | Amorphous | Need to anneal or change solvent. |
| DSC Signal | Broad exotherm upon heating | Cold crystallization | Material is crystallizable; heat to |
| Hygroscopicity | Gains mass rapidly (>5% in 1 hr) | Unstable Salt Form | Switch from HCl to Fumarate/Succinate. |
Module 4: Visualization & Logic Mapping
Diagram 1: The "Escape from Flatland" Mechanism
This diagram illustrates how the 3-ethyl substituent disrupts crystal packing to enhance solubility.
Caption: The causal pathway from structural modification (3-ethyl addition) to physicochemical improvement. The disruption of lattice energy is the primary driver for solubility enhancement.
Diagram 2: Troubleshooting The "Oily Amine"
Decision tree for handling 3-ethylpyrrolidine intermediates that refuse to crystallize.
Caption: Workflow for isolating 3-ethylpyrrolidine derivatives. Salt formation is the critical step to convert lipophilic oils into manageable solids.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1539–1554. Link
-
Smolecule. (2023). Physical Properties of (S)-3-Methyl-pyrrolidine hydrochloride (Analogous physicochemical behavior). Link
-
Kuwabara, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[3][4][5] iScience, 9, 328-336.[3] Link
-
PubChem. (2025).[6] Pyrrolidine Hydrochloride: Chemical and Physical Properties. National Library of Medicine. Link
Sources
- 1. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 2. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]
- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Pyrrolidinyl Methanol Salts
Executive Summary: The Moisture Challenge
Pyrrolidinyl methanol salts (e.g., Jørgensen-Hayashi catalysts, prolinol ether derivatives) are cornerstones of asymmetric organocatalysis. However, their counter-ions (often HCl, triflic acid, or tetrafluoroboric acid) render them highly hygroscopic and, in severe cases, deliquescent (absorbing enough moisture to dissolve into a liquid).
The Scientific Impact: Moisture is not merely a physical nuisance; it is a chemical contaminant.[1] In enamine/iminium catalysis:
-
Stoichiometric Errors: Water weight leads to under-loading of the catalyst.
-
Cycle Disruption: Water acts as a competitive nucleophile, hydrolyzing iminium intermediates and lowering enantiomeric excess (
). -
Physical Degradation: Clumping prevents homogeneous solubility, causing kinetic variability.
Storage & Environmental Control
Rule Zero: Never store these salts in their original shipping cardboard or simple screw-cap vials on an open shelf.
Protocol: The "Double-Containment" System
To maximize shelf-life, adopt a layered defense strategy.
-
Primary Vessel: Use a glass vial with a Teflon-lined cap. Wrap the cap junction tightly with Parafilm® or electrical tape immediately after use.
-
Secondary Containment: Place the primary vial inside a jar containing a layer of active desiccant (Indicating Drierite or Silica Gel).
-
Temperature: Store at 2–8°C . Cold storage reduces the kinetic rate of hydrolysis, but crucially , the vial must warm to room temperature before opening to prevent condensation.
Decision Logic: Storage & Handling
Figure 1: Decision matrix for storage and handling based on environmental conditions.
Accurate Weighing Protocols
The most common source of error is the "static drift" observed when weighing hygroscopic solids on an open balance pan. The mass increases in real-time as the salt absorbs atmospheric water.
The Gold Standard: Weighing by Difference
Do not use weighing boats. Use a closed weighing bottle or the storage vial itself.
| Step | Action | Scientific Rationale |
| 1 | Tare the Receiver | Place your reaction flask (with stir bar) on the balance. Tare it. Remove it. |
| 2 | Weigh Source | Weigh the closed vial containing your salt. Record Mass |
| 3 | Dispense | Quickly open the vial, tap a small amount into the reaction flask, and immediately close the vial. |
| 4 | Reweigh Source | Weigh the closed vial again. Record Mass |
| 5 | Calculate | Mass added = |
Why this works: You are measuring the loss of mass from a closed system. The moisture absorbed by the salt during the transfer is negligible compared to the moisture absorbed by a static pile sitting on an open balance pan [1, 2].
Recovery & Drying (Troubleshooting)
If your salt has clumped or turned into an oil (deliquescence), it must be dried before use to ensure correct stoichiometry.
Method A: Vacuum Desiccation (Mild)
Best for: Minor clumping, maintenance.
-
Place the open vial in a vacuum desiccator.
-
Desiccant Choice: Use Phosphorus Pentoxide (
) or KOH pellets. Silica gel is often too weak for amine salts [3]. -
Apply high vacuum (< 1 mbar) for 12–24 hours.
Method B: Azeotropic Distillation (Severe)
Best for: Oiled-out salts or recovery from aqueous workup.
-
Dissolve the "wet" salt in Toluene (or Benzene, if permitted).
-
Concentrate the solution on a Rotary Evaporator. The water/toluene azeotrope will carry off the moisture.
-
Repeat 2–3 times.
-
Dry the resulting foam/solid under high vacuum line (Schlenk line) for 4 hours.
Validation: Karl Fischer Titration
Do not guess. If the reaction is sensitive, validate water content using Coulometric Karl Fischer (KF) titration.
-
Target: < 0.5% w/w water.
-
Technique: Inject a solution of the salt (dissolved in dry methanol) into the KF cell to avoid opening the cell to air [4].
Frequently Asked Questions (FAQ)
Q1: My catalyst turned into a sticky oil. Is it degraded?
-
Diagnosis: Likely not degraded, just deliquescent (dissolved in absorbed water).
-
Fix: Check the NMR. If the chemical shifts are correct, perform Method B (Azeotropic Distillation) to recover the solid. If new peaks appear, hydrolysis may have occurred.
Q2: Can I use a glove bag instead of a glove box?
-
Answer: Yes. A glove bag purged with Nitrogen or Argon is an excellent, cost-effective alternative for weighing out catalysts during humid summer months [5].
Q3: Why are my yields inconsistent despite using the same bottle?
-
Root Cause: Every time you open the bottle, moisture enters. Over 3 months, the water content might rise from 0.1% to 5%.
-
Solution: Aliquot the salt into single-use vials upon first receipt. This limits exposure to only the portion being used.
Q4: Does the counter-ion matter for hygroscopicity?
-
Insight: Yes. Generally, Triflate (OTf) and Chloride (HCl) salts are more hygroscopic than Tetrafluoroborate (
) or Perchlorate ( ) salts. If possible, switch to a less hygroscopic counter-ion if it does not affect catalytic activity.
References
-
Michigan Technological University. (n.d.). Weighing by Difference. Retrieved from [Link]
-
LibreTexts. (2022). Proper Use of Balances. Chemistry LibreTexts. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]
-
Sigma-Aldrich. (2008). Handling Hygroscopic Materials. Chromatography Forum Archives. Retrieved from [Link]
Sources
Validation & Comparative
H-NMR spectrum analysis of (3-Ethylpyrrolidin-3-yl)methanol
An In-Depth Guide to the ¹H-NMR Spectroscopic Analysis of (3-Ethylpyrrolidin-3-yl)methanol: A Comparative Approach
For researchers and professionals in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of advancing a compound from discovery to a viable candidate. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as the principal tool for determining molecular structure in solution. This guide provides a detailed analysis of the ¹H-NMR spectrum of (3-Ethylpyrrolidin-3-yl)methanol, a substituted pyrrolidine motif prevalent in many biologically active molecules.[1]
This document moves beyond a simple data report, offering a comparative perspective on how ¹H-NMR integrates with other spectroscopic techniques. As a Senior Application Scientist, the focus here is not just on the data itself, but on the strategic workflow and the causal reasoning behind the analytical choices that lead to confident structural confirmation.
Before stepping into the laboratory, an experienced spectroscopist will construct a theoretical spectrum based on the known principles of chemical shifts, spin-spin coupling, and integration. This predictive exercise is crucial for an efficient and accurate interpretation of the experimental data. The structure of (3-Ethylpyrrolidin-3-yl)methanol presents several distinct proton environments.
Molecular Structure of (3-Ethylpyrrolidin-3-yl)methanol
Caption: Labeled proton environments in (3-Ethylpyrrolidin-3-yl)methanol.
Based on established chemical shift ranges and the electronic environment of each proton, we can predict the following ¹H-NMR signals.[2][3]
Table 1: Predicted ¹H-NMR Data for (3-Ethylpyrrolidin-3-yl)methanol
| Label | Proton Group | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| a | NH | 1.0 - 4.0 | 1H | Broad singlet (br s) | N/A | Exchangeable proton, chemical shift is concentration and solvent dependent.[4] |
| b | C2-H ₂ | 2.8 - 3.2 | 2H | Multiplet (m) | ~7-10 Hz | Protons are adjacent to the electronegative nitrogen atom, leading to a downfield shift. Complex coupling with C5 and C4 protons.[5] |
| c | C5-H ₂ | 2.8 - 3.2 | 2H | Multiplet (m) | ~7-10 Hz | Similar environment to C2 protons. May overlap with the C2 signal. |
| d | C4-H ₂ | 1.6 - 2.0 | 2H | Multiplet (m) | ~7-10 Hz | Aliphatic protons on the pyrrolidine ring, less deshielded than those adjacent to nitrogen.[6] |
| e | -CH ₂-CH₃ | 1.4 - 1.7 | 2H | Quartet (q) | ~7.5 Hz | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| f | -CH₂-CH ₃ | 0.8 - 1.1 | 3H | Triplet (t) | ~7.5 Hz | Methyl protons of the ethyl group, split by the adjacent methylene group.[6] |
| g | -CH ₂-OH | 3.4 - 3.8 | 2H | Singlet (s) | N/A | Protons on carbon attached to an electronegative oxygen atom. No adjacent protons to couple with.[7] |
| h | -CH₂-OH | 1.5 - 5.0 | 1H | Broad singlet (br s) | N/A | Exchangeable proton, chemical shift is highly variable. Often exchanges with D₂O.[8] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the NMR data is fundamentally dependent on a robust experimental protocol. The following procedure is a self-validating system designed to produce a high-resolution spectrum suitable for unambiguous structural confirmation.
Step-by-Step ¹H-NMR Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (3-Ethylpyrrolidin-3-yl)methanol.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its low viscosity and ability to dissolve a wide range of organic compounds.[9] If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used, though this will affect the chemical shifts of exchangeable protons (NH and OH).[10]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
-
-
Data Acquisition:
-
Acquire a standard ¹H-NMR spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
-
Spectral Width: ~16 ppm (to ensure all signals are captured).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans. This number can be increased to improve the signal-to-noise ratio for dilute samples.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
A Comparative Guide: ¹H-NMR vs. Alternative Analytical Techniques
While ¹H-NMR is the primary tool for structural elucidation, a comprehensive analysis, particularly in a regulated environment like drug development, requires orthogonal techniques to confirm the proposed structure. Each method provides a unique piece of the structural puzzle.
Table 2: Comparison of Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations for (3-Ethylpyrrolidin-3-yl)methanol |
| ¹H-NMR | Proton framework, connectivity (via coupling), stereochemistry, relative quantities (integration). | High resolution, non-destructive, provides detailed connectivity information. | Complex coupling in the pyrrolidine ring may require 2D-NMR for full assignment.[11] Exchangeable protons (OH, NH) can have broad, variable signals. |
| ¹³C-NMR | Carbon skeleton, number of unique carbon environments. | Complements ¹H-NMR by showing all carbon atoms. Simpler spectra (no C-C coupling). | Low natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times. Provides no direct connectivity information. |
| 2D-NMR (COSY, HSQC) | COSY: Shows ¹H-¹H coupling correlations. HSQC: Shows direct ¹H-¹³C correlations. | Unambiguously assigns coupled protons (COSY) and connects protons to their attached carbons (HSQC). Essential for resolving overlapping signals. | Requires significantly more instrument time than 1D experiments. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS), fragmentation patterns. | Extremely high sensitivity, provides exact molecular weight. Fragmentation can give clues about substructures. | Does not provide information on connectivity or stereochemistry. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (O-H, N-H, C-H bonds). | Fast, simple technique. Good for identifying key functional groups.[12] | Provides limited information on the overall molecular skeleton. Not useful for detailed structural mapping. |
Integrated Workflow for Complete Structural Confirmation
A robust analytical strategy does not rely on a single technique but integrates data from multiple sources to build an unshakeable structural hypothesis. The following workflow represents a best-practice approach for the characterization of a novel small molecule like (3-Ethylpyrrolidin-3-yl)methanol.
Caption: Integrated workflow for unambiguous structural elucidation.
This workflow demonstrates a logical progression. ¹H and ¹³C-NMR provide the core structural framework. If the 1D spectra are complex or contain overlapping signals, 2D-NMR experiments like COSY and HSQC are employed to resolve ambiguities. Finally, Mass Spectrometry and IR Spectroscopy provide orthogonal data points that confirm the molecular weight and the presence of expected functional groups, leading to a fully validated structure.
Conclusion
The analysis of the ¹H-NMR spectrum of (3-Ethylpyrrolidin-3-yl)methanol serves as an excellent case study in the principles of modern structural elucidation. A predictive approach, grounded in a solid understanding of chemical shifts and coupling constants, transforms the process from mere data collection into a targeted scientific inquiry. While ¹H-NMR provides the most detailed single piece of the structural puzzle, its true power is realized when integrated into a multi-technique workflow. For professionals in drug development, this comprehensive and self-validating approach is not just an academic exercise; it is a critical requirement for ensuring the identity, purity, and integrity of candidate molecules, thereby underpinning the entire discovery and development pipeline.
References
-
Nivetha, R. et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. ResearchGate. Available at: [Link]
-
Zhang, X. et al. (2019). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d6. ResearchGate. Available at: [Link]
-
DTIC (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine. DTIC. Available at: [Link]
-
Garrido, J. et al. (2016). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. PMC. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
Oregon State University. ¹H NMR Chemical Shifts. Available at: [Link]
-
Compound Interest (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]
-
Sweeney, J. B. et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]
-
University of Wisconsin-Madison. NMR Chemical Shifts. Available at: [Link]
-
The Royal Society of Chemistry (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Available at: [Link]
-
University of California, Davis. Chemical shifts. Available at: [Link]
-
SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
OpenStax (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry. Available at: [Link]
-
Poppe, L., & van Halbeek, H. (1994). ¹H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 757-763. Available at: [Link]
-
Chemistry LibreTexts (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. Available at: [Link]
-
PubChem. (3-ethylpyrrolidin-3-yl)methanol hydrochloride. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. compoundchem.com [compoundchem.com]
- 5. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.washington.edu [chem.washington.edu]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
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- 12. apps.dtic.mil [apps.dtic.mil]
Comparing 3,3-disubstituted vs 3,4-disubstituted pyrrolidine reactivity
The following guide compares the reactivity, synthesis, and medicinal chemistry utility of 3,3-disubstituted versus 3,4-disubstituted pyrrolidines.
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, often serving as a bioisostere for proline or as a rigid linker to orient pharmacophores.[1][2][3] The choice between 3,3-disubstitution (geminal) and 3,4-disubstitution (vicinal) is rarely arbitrary; it dictates the molecule’s conformational landscape, metabolic stability, and synthetic complexity.[1]
-
3,3-Disubstituted Pyrrolidines: Primarily utilized as metabolic blockers (e.g., gem-dimethyl, gem-difluoro) and conformational locks via the Thorpe-Ingold effect. They bias the ring toward specific envelope conformations but are synthetically more challenging to access with diversity.
-
3,4-Disubstituted Pyrrolidines: Primarily utilized for vector orientation .[1] They allow precise spatial arrangement of two distinct pharmacophores (cis vs. trans) and are highly accessible via stereoselective [3+2] cycloadditions.
Part 1: Structural & Conformational Dynamics
The reactivity and binding affinity of pyrrolidines are governed by ring puckering. Unlike six-membered rings, pyrrolidines undergo pseudorotation between Envelope (E) and Twist (T) conformations.
The Geminal Effect (3,3-Substitution)
Substituents at the 3-position introduce steric strain that forces the ring to adopt a conformation minimizing 1,2-eclipsing interactions.
-
Thorpe-Ingold Effect: 3,3-dialkyl substitution compresses the internal bond angle (<109.5°), accelerating cyclization rates during synthesis and increasing the barrier to ring inversion.[1]
-
Fluorine Anomeric Effect: In 3,3-difluoropyrrolidines, the ring adopts a C3-exo (or C
-exo) pucker to place a fluorine atom in the pseudo-axial position, stabilized by hyperconjugation.[1]
The Vicinal Effect (3,4-Substitution)
The relative stereochemistry (cis/trans) dictates the pucker.
-
Trans-3,4: Often flexible, but bulky groups will prefer pseudo-equatorial positions, flattening the ring.[1]
-
Cis-3,4: Forces one substituent pseudo-axial and one pseudo-equatorial, often locking the ring into a specific C3-endo or C4-endo conformation to avoid steric clash.
Diagram 1: Conformational Landscape
The following diagram illustrates the energy minima and puckering preferences driven by substitution patterns.
Caption: Conformational bias induced by substitution. 3,3-F2 locks the ring via electronic effects (anomeric), while 3,4-patterns drive conformation via steric minimization.[1]
Part 2: Physicochemical & DMPK Profile
The decision to use a 3,3- or 3,4-scaffold often rests on optimizing Drug Metabolism and Pharmacokinetics (DMPK) properties.[1]
Comparative Data Table
| Feature | 3,3-Disubstituted (e.g., 3,3-F2) | 3,4-Disubstituted (e.g., 3,4-F2) | Impact on Drug Design |
| Basicity (pKa) | ~7.5 (3,3-difluoro) | ~6.8 - 7.2 (3,4-difluoro) | 3,3-F2 is slightly more basic due to distance of one F from N, improving solubility vs. 3,4-F2.[1] |
| Metabolic Stability | High. Blocks oxidation at the susceptible C3 position. | Moderate. C3/C4 H-atoms are still available for CYP450 oxidation unless fully substituted. | Use 3,3-systems to fix "metabolic hot spots." |
| Lipophilicity (LogD) | Tunable. Gem-dimethyl increases LogD; Spiro-cycles lower LogD via Fsp3. | Generally lower LogD if polar groups are trans (dipole cancellation). | 3,4-trans is better for lowering lipophilicity while maintaining vector. |
| Synthetic Access | Difficult. Requires quaternary center formation (e.g., alkylation of 3-pyrrolidinone). | Excellent. Accessible via [3+2] cycloaddition (Azomethine Ylides).[1] | 3,4-systems allow faster library generation (SAR exploration).[1] |
Key Insight:
-
3,3-Difluoropyrrolidine (pKa ~7.5) is a critical bioisostere. It lowers the pKa of the parent pyrrolidine (pKa ~11) to a physiologically relevant range, improving membrane permeability and reducing hERG liability, while blocking metabolism at the 3-position.
Part 3: Synthetic Methodologies
The primary barrier to using 3,3-disubstituted pyrrolidines is synthetic difficulty. Conversely, 3,4-disubstituted systems are among the easiest chiral heterocycles to synthesize.
Diagram 2: Synthetic Decision Tree
Caption: Synthetic routes diverge significantly. 3,4-systems utilize convergent cycloadditions, while 3,3-systems require linear functionalization of pre-formed rings.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3,4-Disubstituted Pyrrolidines (Via [3+2] Cycloaddition)
Best for: Rapidly generating chiral libraries with defined vectors.[1]
Reagents:
-
Aldehyde (R-CHO)[1]
-
Amino ester (Glycine ester)[1]
-
Dipolarophile (Electron-deficient alkene, e.g., acrylate or maleimide)[1]
-
Catalyst: AgOAc or Cu(OTf)₂ + Chiral Ligand (e.g., Fesulphos)[1]
Procedure:
-
Imine Formation: Dissolve amino ester (1.0 equiv) and aldehyde (1.0 equiv) in DCM. Add MgSO₄. Stir at RT for 2h. Filter to isolate the imine.
-
Cycloaddition: To a solution of the metal catalyst (3-5 mol%) and ligand in Toluene/THF, add the imine and the dipolarophile (1.2 equiv).
-
Reaction: Add base (Et₃N, 1.0 equiv) to generate the azomethine ylide in situ. Stir at -20°C to RT (temperature controls diastereo-ratio).
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Result: High endo-selectivity (typically >20:1 dr) for 3,4-substituted products.
Protocol B: Synthesis of 3,3-Disubstituted Pyrrolidines (Via 3-Pyrrolidinone)
Best for: Creating metabolic blocks (gem-dimethyl/difluoro).[1]
Reagents:
Procedure:
-
Dieckmann Cyclization: React N-Boc-Glycine ester with ethyl acrylate in the presence of NaH (THF, reflux) to form the N-Boc-4-carboethoxy-3-pyrrolidinone.
-
Decarboxylation: Hydrolyze and decarboxylate (HCl/heat) to yield N-Boc-3-pyrrolidinone .
-
Functionalization (Gem-Dimethyl):
-
Treat N-Boc-3-pyrrolidinone with KOtBu (2.2 equiv) in THF at 0°C.
-
Add MeI (2.5 equiv). The lack of alpha-protons at C2/C4 allows gem-methylation at C2 or C4 depending on conditions, but direct gem-difluorination is done at this stage using DAST (Diethylaminosulfur trifluoride) on the ketone.
-
-
Gem-Difluorination (Specific):
-
Dissolve N-Boc-3-pyrrolidinone in DCM. Add DAST (2.0 equiv) at -78°C. Warm to RT.
-
Caution: DAST is shock-sensitive.
-
Yields N-Boc-3,3-difluoropyrrolidine .
-
References
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Organic Letters (2023).
-
Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry (2008).
-
3,3-Difluoropyrrolidine | C4H7F2N. PubChem Compound Summary.
-
Conformational Preferences of Fluorinated N-Heterocycles: A Comparative Guide. BenchChem Technical Guides. [1]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry (2020).
-
Thorpe-Ingold Effect in Cyclization. Wikipedia / Chemical Reviews.
Sources
- 1. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
Mass spectrometry fragmentation of ethyl-substituted pyrrolidines
Title: Comparative Guide to Mass Spectrometry Fragmentation of Ethyl-Substituted Pyrrolidines: Isomer Differentiation and Mechanistic Pathways
Executive Summary
Ethyl-substituted pyrrolidines serve as critical structural motifs in pharmaceutical intermediates and designer drugs (e.g., synthetic cathinones). However, the structural similarity between regioisomers—specifically
Key Takeaway: Differentiation relies on the specific locus of
Mechanistic Foundations
To accurately interpret the spectra, one must understand the driving force of amine fragmentation:
The Alpha-Cleavage Rule
In amine mass spectrometry, the bond adjacent to the C-N bond (the
-
-Ethylpyrrolidine: The
-carbons are the ring carbons and the exocyclic ethyl methylene. Cleavage of the ethyl group's terminal methyl is energetically favored. -
2-Ethylpyrrolidine: The
-carbon is C2. The bond connecting the ethyl side chain to the ring is the -bond. Its cleavage results in the loss of the entire ethyl group.
Figure 1: Divergent
Comparative Analysis: EI vs. ESI-MS/MS
This section details the diagnostic ions required for identification.[1]
Electron Ionization (EI) - 70 eV
EI is the "gold standard" for structural fingerprinting due to its reproducibility and library compatibility (NIST/SWGDRUG).
| Feature | 2-Ethylpyrrolidine | Mechanistic Explanation | |
| Molecular Ion ( | m/z 99 (Weak) | m/z 99 (Weak) | Nitrogen rule applies (odd mass). |
| Base Peak (100%) | m/z 84 | m/z 70 | |
| Secondary Ions | m/z 70, 42, 41 | m/z 41, 42 | m/z 70 in |
| Differentiation Logic | High 84/70 ratio | High 70/84 ratio | The base peak shift (84 vs 70) is the primary discriminator. |
ESI-MS/MS (Collision Induced Dissociation)
In LC-MS workflows, soft ionization produces
-
-Ethylpyrrolidine (m/z 100
m/z 72): The dominant pathway is the loss of ethylene (28 Da) via a hydride transfer mechanism (Retro-Ene type reaction). The -ethyl group is cleaved, leaving the protonated pyrrolidine ring (m/z 72). -
2-Ethylpyrrolidine (m/z 100
m/z 83 / 56): The 2-ethyl group is firmly attached to the ring carbon. Loss of ethylene is mechanistically difficult without ring opening. Common fragments include m/z 83 (loss of , if ring opens) or ring fragmentation products (m/z 56). It does not typically produce the intense m/z 72 signal seen in the -isomer.
Figure 2: ESI-MS/MS fragmentation divergence. The loss of ethylene (m/z 72) is diagnostic for N-ethyl substitution.
Experimental Protocols
These protocols are designed to be self-validating. If the diagnostic ions (m/z 84 for EI, m/z 72 for ESI) are not observed for the
GC-MS Protocol (Isomer Identification)
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C.
-
Oven: 40°C (1 min hold)
10°C/min 280°C. -
MS Source: EI mode, 70 eV, 230°C.
-
Scan Range: m/z 35–200.
-
Validation: Inject a blank followed by a standard of
-ethylpyrrolidine. Ensure the m/z 84 peak intensity is >5x the m/z 70 peak.
LC-MS/MS Protocol (Trace Detection)
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Quant/Qual):
-
-Ethylpyrrolidine: 100.1
72.1 (CE: 15-20 eV) / 100.1 44.1. -
2-Ethylpyrrolidine: 100.1
83.1 (CE: 20-25 eV) / 100.1 56.1.
-
-Ethylpyrrolidine: 100.1
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-Ethylpyrrolidine. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Ethylpyrrolidine. NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Zuba, D. (2012). Identification of cathinones and other designer drugs by mass spectrometry. Mass Spectrometry Letters.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
